molecular formula C14H14N4O3 B5127497 3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile

3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile

Cat. No. B5127497
M. Wt: 286.29 g/mol
InChI Key: XTJLOWNWHJEZJZ-UHFFFAOYSA-N
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Description

3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. Moreover, it has also been shown to inhibit the production of certain inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile has several advantages for lab experiments. It is easy to synthesize, and it exhibits significant cytotoxicity against various cancer cell lines. Moreover, it has also been shown to exhibit anti-inflammatory activity. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile. One of the most significant directions is the further investigation of its mechanism of action. Moreover, the potential of this compound as an anticancer and anti-inflammatory agent should be explored further. Additionally, the synthesis of analogs of this compound should be investigated to improve its solubility and potency.

Synthesis Methods

The synthesis of 3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile can be achieved using different methods. One of the most common methods is the reaction of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole with acrylonitrile in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained in good yields. Other methods include the reaction of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole with different nitriles in the presence of a base or the reaction of 4-(4-ethoxyphenyl)-5-nitro-1H-imidazole with acrylonitrile in the presence of a Lewis acid such as zinc chloride.

Scientific Research Applications

3-[4-(4-ethoxyphenyl)-5-nitro-1H-imidazol-1-yl]propanenitrile has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been studied extensively for its potential as an anticancer agent. It has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, it has also been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

3-[4-(4-ethoxyphenyl)-5-nitroimidazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-2-21-12-6-4-11(5-7-12)13-14(18(19)20)17(10-16-13)9-3-8-15/h4-7,10H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJLOWNWHJEZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(N(C=N2)CCC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Ethoxyphenyl)-5-nitroimidazol-1-yl]propanenitrile

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